

Spectroscopic Profile of 3-Bromo-5-fluorobenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-5-fluorobenzotrifluoride

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This technical guide provides a comprehensive overview of the spectral data for **3-Bromo-5-fluorobenzotrifluoride** (CAS No. 130723-13-6), a key intermediate in pharmaceutical and agrochemical synthesis. The document details its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics.

Molecular Structure and Properties

- IUPAC Name: 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene[1]
- Molecular Formula: $C_7H_3BrF_4$ [1]
- Molecular Weight: 243.00 g/mol [1]
- Appearance: Colorless to light yellow liquid[2]
- Boiling Point: 138-139 °C[3]

Spectral Data Summary

The following tables summarize the key spectral data for **3-Bromo-5-fluorobenzotrifluoride**.

Mass Spectrometry

The mass spectrum of **3-Bromo-5-fluorobenzotrifluoride** was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The major fragments are listed below.

m/z	Interpretation
242/244	Molecular ion peak $[M]^+$, showing isotopic pattern for Bromine
163	$[M - Br]^+$

Data sourced from NIST Mass Spectrometry Data Center.[\[1\]](#)[\[4\]](#)

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule. The data presented here is based on the analysis of a neat sample.

Wavenumber (cm ⁻¹)	Vibrational Mode
~3100 - 3000	C-H stretch (aromatic)
~1600 - 1450	C=C stretch (aromatic ring)
~1350 - 1100	C-F stretch (trifluoromethyl group and aryl fluoride)
~1100 - 1000	C-Br stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR data for **3-Bromo-5-fluorobenzotrifluoride** is not readily available in public databases. The following data is predicted based on established principles of NMR spectroscopy for substituted benzotrifluorides.

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show three distinct signals in the aromatic region.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment
~7.8	Singlet (or narrow triplet)	H-4
~7.6	Doublet of doublets	H-2
~7.4	Doublet of doublets	H-6

^{13}C NMR (Carbon NMR)

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, with characteristic splitting due to fluorine coupling.

Predicted Chemical Shift (δ , ppm)	Assignment
~163 (doublet)	C-F
~135 (quartet)	C-CF ₃
~132	C-Br
~125 (quartet)	CF ₃
~120 (doublet)	C-H
~118 (doublet)	C-H
~115 (doublet)	C-H

^{19}F NMR (Fluorine NMR)

The fluorine NMR spectrum is expected to show two signals.

Predicted Chemical Shift (δ , ppm)	Assignment
~ -63	-CF ₃
~ -108	Ar-F

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **3-Bromo-5-fluorobenzotrifluoride** would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl_3) or acetone- d_6 , containing a small amount of tetramethylsilane (TMS) as an internal standard. ^1H , ^{13}C , and ^{19}F NMR spectra would be recorded on a high-resolution NMR spectrometer. For ^{19}F NMR, trichlorofluoromethane (CFCl_3) is often used as an external or internal reference.

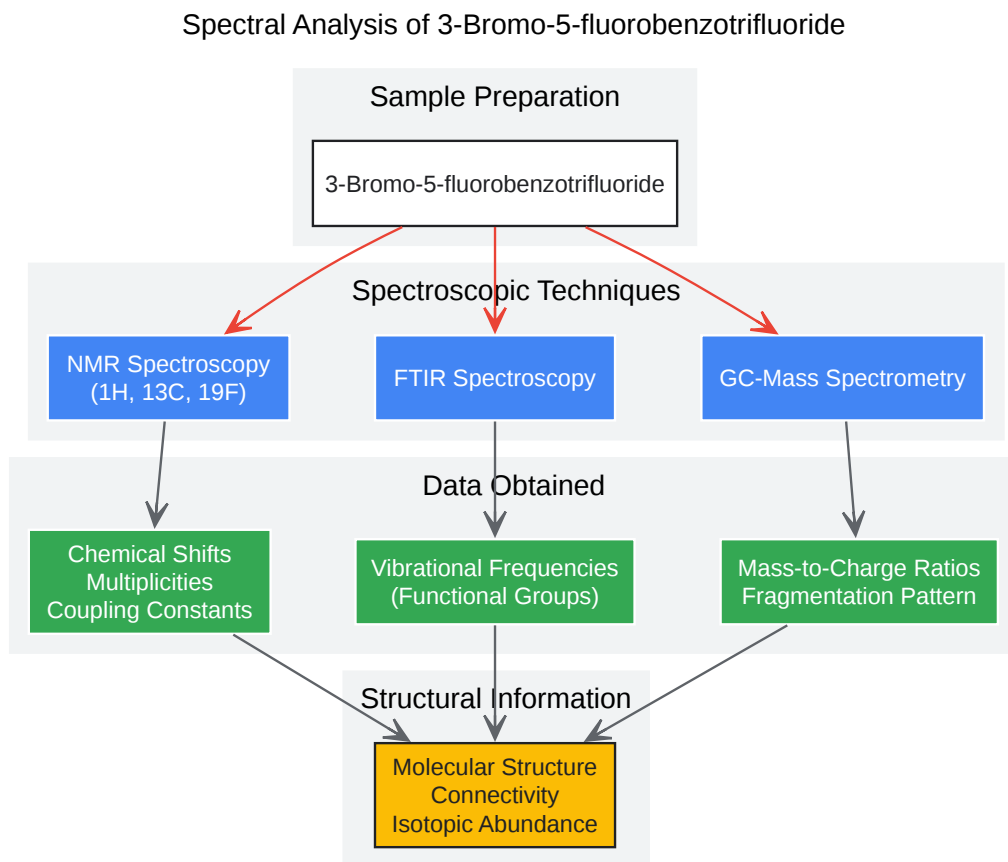
Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like **3-Bromo-5-fluorobenzotrifluoride**, the "neat" technique is commonly employed. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film. The spectrum is then recorded over the mid-infrared range (typically $4000\text{--}400\text{ cm}^{-1}$). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of **3-Bromo-5-fluorobenzotrifluoride** in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into a gas chromatograph equipped with a capillary column suitable for separating aromatic compounds. The GC oven temperature is programmed to ramp up, allowing for the separation of the analyte from any impurities. The eluent from the GC is then introduced into a mass spectrometer, typically using electron ionization (EI) at 70 eV. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio to produce the mass spectrum.

Visualizations



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Caption: Workflow of Spectral Analysis for **3-Bromo-5-fluorobenzotrifluoride**.

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Phone: (601) 213-4426

Email: info@benchchem.com